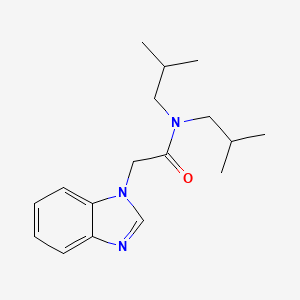

2-(1H-benzimidazol-1-yl)-N,N-diisobutylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under specific conditions. For example, the synthesis of 2-substituted benzimidazole derivatives can be achieved through the reaction of o-phenylenediamine with amino acids, leading to compounds that exhibit marked antimicrobial potency, as demonstrated by Ajani et al. (2016) in their synthesis of 2-alkanamino benzimidazole derivatives, showcasing the versatility of this chemical framework for the development of medicinally relevant compounds (Ajani et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-(1H-benzimidazol-1-yl)-N,N-diisobutylacetamide, is characterized by the presence of the benzimidazole core, a bicyclic structure consisting of fused benzene and imidazole rings. This core is crucial for the compound's interaction with biological targets. Structural analysis through methods like X-ray crystallography and DFT calculations provides insights into the compound's conformation, electronic distribution, and potential reactive sites, essential for understanding its reactivity and binding properties with biological targets. Ghani and Mansour (2011) have extensively studied the structural properties of a related benzimidazole compound, providing insights into its geometries and spectral characteristics, which are vital for understanding the behavior of benzimidazole derivatives in biological systems (Ghani & Mansour, 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, allowing for the introduction of diverse functional groups that modulate the compound's biological activity. The reactivity of the benzimidazole nucleus, especially at positions 1, 2, and N-1, facilitates the synthesis of a wide range of derivatives with enhanced pharmacological profiles. The synthesis and evaluation of benzimidazole compounds by Zarrinmayeh et al. (1998) exemplify the chemical versatility of this class, highlighting the impact of different substitutions on the compound's affinity for biological targets (Zarrinmayeh et al., 1998).

Mechanism of Action

The mechanism of action of benzimidazole derivatives in biological systems is diverse and depends on the specific compound. Many benzimidazole derivatives exhibit significant biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-13(2)9-19(10-14(3)4)17(21)11-20-12-18-15-7-5-6-8-16(15)20/h5-8,12-14H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBZXOSBIGPMIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)CN1C=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5362529.png)

![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5362542.png)

![(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5362548.png)

![N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5362550.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5362563.png)

![(3-{5-[(3-ethyl-4-isopropylpiperazin-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5362577.png)

![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B5362584.png)

![5-propyl-3-[(4-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5362596.png)

![N-(4-methoxy-2-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5362598.png)

![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5362609.png)